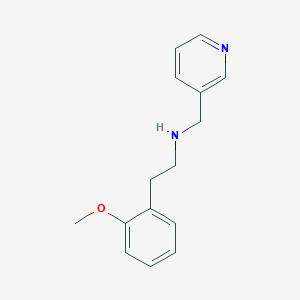
2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine
Übersicht
Beschreibung
2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine, also known as MPPE, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used for scientific research purposes. MPPE is a potent and selective agonist for the 5-HT2A receptor, which is a serotonin receptor subtype. This receptor is involved in various physiological and psychological processes, including mood regulation, perception, and cognition. The purpose of
Wirkmechanismus
2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine is a selective agonist for the 5-HT2A receptor. When it binds to this receptor, it activates a signaling cascade that results in various physiological and psychological effects. The 5-HT2A receptor is involved in the regulation of various neurotransmitters, including serotonin, dopamine, and glutamate. Activation of this receptor can lead to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and glutamate. It has also been shown to increase the activity of various brain regions, including the prefrontal cortex and the hippocampus. These effects can lead to changes in mood, perception, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine has several advantages for lab experiments. It is a potent and selective agonist for the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and psychological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using this compound in lab experiments. It is a psychoactive drug, which means that it can affect the behavior and cognition of experimental subjects. This can make it difficult to interpret the results of experiments that use this compound. Additionally, this compound has not been extensively studied in humans, which limits its applicability to human research.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine. One direction is to investigate the effects of this compound on different brain regions and neurotransmitter systems. This could help to elucidate the specific mechanisms by which this compound produces its effects. Another direction is to investigate the potential therapeutic applications of this compound. It has been suggested that this compound could be useful in the treatment of various psychiatric disorders, such as depression and anxiety. Finally, future research could investigate the safety and toxicity of this compound, particularly in humans. This would be necessary before this compound could be considered for clinical use.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine has been used for scientific research purposes, particularly in the field of neuroscience. It has been used to study the role of the 5-HT2A receptor in various physiological and psychological processes. This compound has been used in animal studies to investigate the effects of 5-HT2A receptor activation on behavior, cognition, and perception. It has also been used in human studies to investigate the effects of 5-HT2A receptor activation on mood and perception.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-18-15-7-3-2-6-14(15)8-10-17-12-13-5-4-9-16-11-13/h2-7,9,11,17H,8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDJIDXXLHUFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3863245.png)
![N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide](/img/structure/B3863250.png)
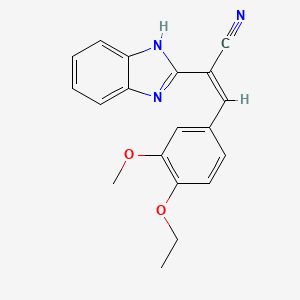
![2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole](/img/structure/B3863259.png)
![(2,4-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3863264.png)
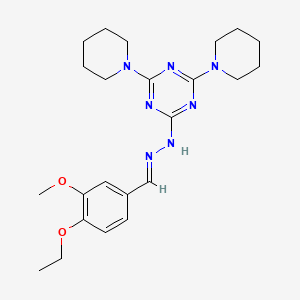
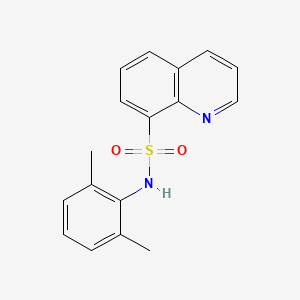

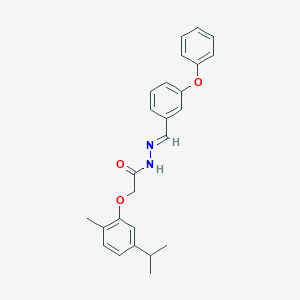
![3-[2-(allyloxy)-3,5-diiodophenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3863313.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3863316.png)
![N-benzyl-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3863320.png)

![5,6,7-trimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B3863332.png)